

# What is the chemical structure of Neoastragaloside I?

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Compound of Interest		
Compound Name:	Neoastragaloside I	
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## **Neoastragaloside I: A Technical Overview**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Neoastragaloside I** is a naturally occurring triterpenoid saponin isolated from the roots of Astragalus membranaceus (Fisch.) Bunge, a plant widely used in traditional Chinese medicine. [1] As a member of the astragaloside family of compounds, it is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of **Neoastragaloside I**, with a focus on data relevant to research and drug development.

#### **Chemical Structure and Properties**

**Neoastragaloside I** is a complex glycoside with a cycloartane-type triterpenoid aglycone. Its chemical structure is characterized by a tetracyclic skeleton with multiple hydroxyl groups and sugar moieties attached.

Chemical Structure:

Physicochemical Properties of Neoastragaloside I



Property	Value	Source
Molecular Formula	C45H72O16	[2][3]
Molecular Weight	869.05 g/mol	[3]
CAS Number	1324005-51-7	[1][2]
Appearance	Powder	[3]
Purity	>=98%	[3]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[3]
SMILES	C[C@]12[C@@]3([H]) [C@@]4(CC[C@@]1( INVALID-LINK (O)C)CC5)C">C@([H]) INVALID-LINKC2)C) [C@@]6(INVALID-LINK INVALID-LINK =O)CO7)OC(C)=O)O)CC6)C"> C@@([H])INVALID-LINK INVALID-LINK [C@H]8O)CO">C@@HC3)C4	[2]

Note: Detailed physicochemical data such as melting point and specific rotation for **Neoastragaloside I** are not readily available in the surveyed literature.

# Experimental Protocols General Isolation and Purification of Saponins from Astragalus membranaceus

The following is a generalized protocol for the isolation and purification of saponins like **Neoastragaloside I** from the roots of Astragalus membranaceus.

• Extraction: The dried and powdered roots of Astragalus membranaceus are extracted with a suitable solvent, typically methanol or ethanol, at room temperature or with heating. This



process is often repeated multiple times to ensure complete extraction.

- Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponins are typically enriched in the n-butanol fraction.
- Chromatographic Separation: The n-butanol fraction is subjected to various chromatographic techniques for the isolation of individual compounds. This may include:
  - Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases with a gradient elution system.
  - Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.
- Purity Assessment: The purity of the isolated Neoastragaloside I is assessed using analytical HPLC.

#### Structural Elucidation

The chemical structure of **Neoastragaloside I** is typically elucidated using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in identifying the sugar moieties and the aglycone.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete structure, including the stereochemistry, of the molecule.

A study by Ye et al. (2010) utilized high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) for the characterization of various constituents, including astragalosides, from Radix Astragali.[1][2]

## **Biological Activity and Signaling Pathways**



While the specific biological activities and signaling pathways of **Neoastragaloside I** are not yet extensively studied, research on its isomer, Isoastragaloside I, provides valuable insights into its potential anti-inflammatory properties.

A study on Isoastragaloside I demonstrated that it exerts anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells by inhibiting the activation of the NF- KB signaling pathway. [4] This inhibition was shown to be mediated through the suppression of the PI3K/Akt and MAPK signaling pathways. [4] Given the structural similarity between **Neoastragaloside I** and Isoastragaloside I, it is plausible that they share similar mechanisms of action.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of Isoastragaloside I, which may be relevant for **Neoastragaloside I**.



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Caption: Proposed anti-inflammatory mechanism of Isoastragaloside I, an isomer of **Neoastragaloside I**.

#### Conclusion



**Neoastragaloside I** is a complex natural product with potential for further investigation in drug discovery and development. While its chemical structure has been elucidated, there is a need for more comprehensive studies to determine its full range of physicochemical properties and to explore its biological activities and mechanisms of action in detail. The anti-inflammatory properties of its isomer, Isoastragaloside I, suggest a promising avenue for future research into the therapeutic potential of **Neoastragaloside I**.

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